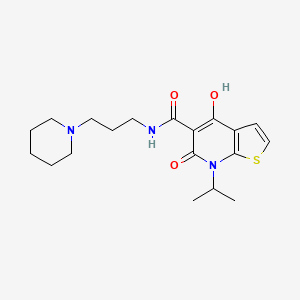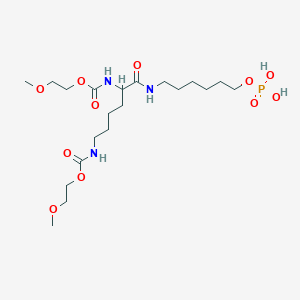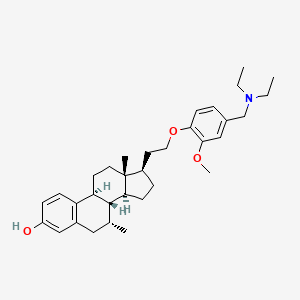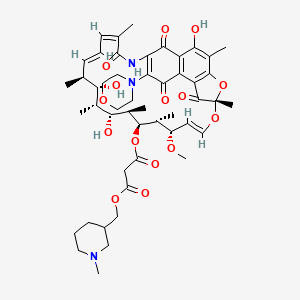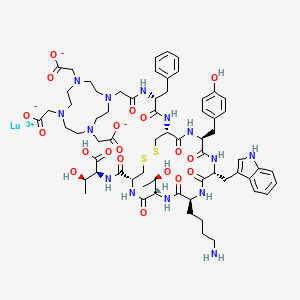
Lutetium oxodotreotide lu-177
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lutetium oxodotreotide Lu-177 involves the chelation of lutetium-177 with the somatostatin analog oxodotreotide. The process typically includes the following steps :
Chelation Reaction: The somatostatin analog oxodotreotide is mixed with lutetium-177 in a buffered solution. The reaction is carried out at a controlled temperature to ensure optimal binding.
Purification: The resulting complex is purified using chromatographic techniques to remove any unbound lutetium-177 and other impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, stability, and radioactivity levels.
Industrial Production Methods
Industrial production of this compound involves the irradiation of isotopically enriched lutetium-176 or ytterbium-176 with reactor neutrons . The irradiated targets are then processed radiochemically to isolate lutetium-177, which is subsequently used in the chelation reaction with oxodotreotide .
Chemical Reactions Analysis
Types of Reactions
Lutetium oxodotreotide Lu-177 primarily undergoes chelation reactions during its synthesis. The compound is relatively stable and does not undergo significant chemical transformations under physiological conditions .
Common Reagents and Conditions
Chelation Reaction: The primary reagent is the somatostatin analog oxodotreotide, and the reaction is carried out in a buffered solution at a controlled temperature.
Purification: Chromatographic techniques are used to purify the final product.
Major Products Formed
The major product formed from the chelation reaction is this compound, which is used for therapeutic purposes .
Scientific Research Applications
Lutetium oxodotreotide Lu-177 has several scientific research applications, particularly in the fields of medicine and oncology :
Cancer Treatment: It is used in peptide receptor radionuclide therapy for the treatment of gastroenteropancreatic neuroendocrine tumors.
Radiopharmaceutical Research: The compound is studied for its potential use in other types of cancers that express somatostatin receptors.
Diagnostic Imaging: This compound can be used in conjunction with imaging techniques to diagnose and monitor the progression of neuroendocrine tumors.
Mechanism of Action
Lutetium oxodotreotide Lu-177 exerts its effects by binding to somatostatin receptors, which are overexpressed in certain types of tumors . Once bound, the compound is internalized by the tumor cells, delivering targeted radiation that damages the DNA of the cancer cells, leading to cell death . This targeted approach minimizes damage to surrounding healthy tissues .
Comparison with Similar Compounds
Lutetium oxodotreotide Lu-177 is unique in its ability to deliver targeted radiation therapy to somatostatin receptor-positive tumors . Similar compounds include :
Yttrium-90 Dotatate: Another radiolabeled somatostatin analog used for larger tumors due to its longer range of beta particles.
DOTATOC: A similar compound used in peptide receptor radionuclide therapy.
Lutetium-177 PSMA-617: Used for prostate-specific membrane antigen-positive tumors.
This compound stands out due to its high affinity for somatostatin receptors and its effectiveness in treating gastroenteropancreatic neuroendocrine tumors .
Properties
Molecular Formula |
C65H87LuN14O19S2 |
|---|---|
Molecular Weight |
1607.6 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium(3+) |
InChI |
InChI=1S/C65H90N14O19S2.Lu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+3/p-3/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1 |
InChI Key |
MXDPZUIOZWKRAA-UZOALHFESA-K |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[Lu+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10786826.png)

![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786839.png)
![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoate;hydron;lutetium-177(3+)](/img/structure/B10786840.png)
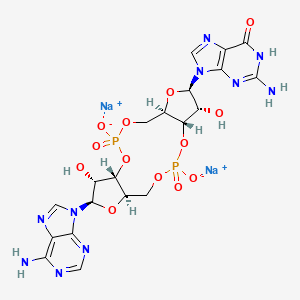
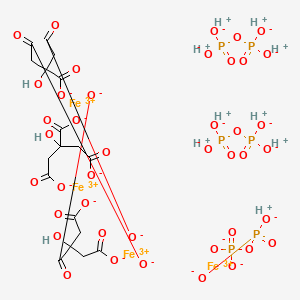
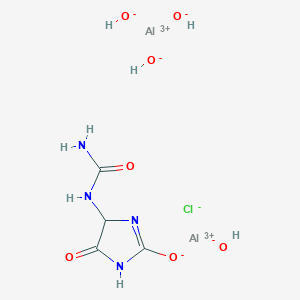

![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786884.png)
